(E)-2-pyrimidin-2-ylethenol
CAS No.: 119884-60-5
Cat. No.: VC0044937
Molecular Formula: C6H6N2O
Molecular Weight: 122.127
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 119884-60-5 |
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Molecular Formula | C6H6N2O |
Molecular Weight | 122.127 |
IUPAC Name | (2E)-2-(1H-pyrimidin-2-ylidene)acetaldehyde |
Standard InChI | InChI=1S/C6H6N2O/c9-5-2-6-7-3-1-4-8-6/h1-5,7H/b6-2+ |
Standard InChI Key | JKXHBPMBUBQVAY-QHHAFSJGSA-N |
SMILES | C1=CNC(=CC=O)N=C1 |
Introduction
Chemical Structure and Fundamental Properties
(E)-2-pyrimidin-2-ylethenol consists of a pyrimidine heterocyclic core with an ethenol group attached at position 2, where the substituents across the double bond are arranged in the trans (E) configuration. The pyrimidine ring contains two nitrogen atoms at positions 1 and 3, creating an electron-deficient aromatic system. The ethenol functional group (-CH=CH-OH) introduces both unsaturation and hydroxyl functionality to the molecule.
The predicted molecular formula is C₆H₇N₂O with an approximate molecular weight of 123.14 g/mol. Based on structural analysis, the compound likely exhibits the following physicochemical properties:
Property | Predicted Value | Basis for Prediction |
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Physical State | Crystalline solid at room temperature | Common for similar pyrimidine derivatives |
Solubility | Moderate in polar organic solvents, limited in water | Based on polarity and hydrogen bonding capacity |
Melting Point | 160-190°C | Estimated from similar pyrimidines |
LogP | 0.2-0.8 | Calculated based on structural components |
pKa | ~9-10 (hydroxyl group) | Typical for vinyl alcohols |
The combination of the electron-deficient pyrimidine ring and the electron-rich ethenol group creates an electronic push-pull system that likely influences the compound's reactivity and spectroscopic properties .
Spectroscopic Characteristics
The spectroscopic properties of (E)-2-pyrimidin-2-ylethenol would be characterized by the combined influence of its aromatic pyrimidine ring and conjugated ethenol functionality.
UV-Visible Spectroscopy
Based on the spectroscopic data for related pyrimidine derivatives, (E)-2-pyrimidin-2-ylethenol likely exhibits:
The presence of intramolecular charge transfer between the electron-rich ethenol group and the electron-deficient pyrimidine ring would potentially give rise to solvatochromic properties, where absorption and emission characteristics change with solvent polarity. Similar effects have been observed in other substituted pyrimidines where electron-rich aryl groups interact with the π-deficient pyrimidine heterocycle .
Fluorescence Properties
The compound may exhibit fluorescence properties influenced by its conjugated structure:
Research on related compounds indicates that pyrimidines with strong π-conjugation or charge-transfer character can exhibit significant fluorescence with quantum yields in the range of 0.27-0.30 .
Chemical Reactivity
The reactivity of (E)-2-pyrimidin-2-ylethenol would be governed by both the pyrimidine core and the ethenol functionality, offering multiple sites for chemical transformations.
Pyrimidine Ring Reactivity
The pyrimidine moiety typically exhibits:
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Limited electrophilic aromatic substitution due to its electron-deficient nature
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Susceptibility to nucleophilic attack, particularly at positions 4 and 6
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Protonation at ring nitrogens, which can significantly alter electronic properties
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Coordination to metal ions through nitrogen atoms
Ethenol Group Reactivity
The ethenol functionality provides additional reaction sites:
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Hydroxyl group participation in hydrogen bonding, esterification, and etherification
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Carbon-carbon double bond susceptibility to addition reactions (hydration, halogenation)
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Potential tautomerization between enol and ketone forms
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Conjugate addition reactions due to the α,β-unsaturated system
Studies of related pyrimidine derivatives have shown that protonation of the pyrimidine ring can significantly impact photophysical properties. For instance, acidification of similar compounds results in fluorescence quenching, suggesting that (E)-2-pyrimidin-2-ylethenol might also exhibit pH-dependent optical properties .
Applications in Chemical Biology
The potential fluorescence properties and pH sensitivity of (E)-2-pyrimidin-2-ylethenol could make it valuable as a chemical probe:
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Fluorescent sensor for pH changes in biological microenvironments
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Probe for polarity changes in protein binding pockets
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Tool for monitoring conformational changes in biomacromolecules
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Building block for constructing more complex bioactive molecules
Research on pyrimidine-derived α-amino acids has demonstrated their utility as fluorescent probes with sensitivity to both solvent polarity and pH, suggesting similar applications might be possible for (E)-2-pyrimidin-2-ylethenol .
Structure-Activity Relationships
Understanding the relationship between structural modifications and resulting properties provides insight into the potential behavior of (E)-2-pyrimidin-2-ylethenol.
Studies of substituted pyrimidines have revealed that:
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Substitution at the C2-position significantly influences the electronic distribution and fluorescence properties
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The presence of electron-donating groups enhances intramolecular charge transfer
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Conformational changes due to substituents can alter emission wavelengths and quantum yields
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Planar conformations typically favor locally excited states, while twisted conformations may lead to charge-transfer excited states
The data from related pyrimidine derivatives indicates that compounds with either no C2-substituent (like compound 12j) or electron-donating C4-substituents (like compound 12k) display red-shifted absorption bands, strong fluorescence emission, large Stokes shifts, and good quantum yields (0.27–0.30) .
Comparison with Other Pyrimidine Derivatives
To better understand the potential properties of (E)-2-pyrimidin-2-ylethenol, comparison with well-characterized pyrimidine derivatives provides valuable context:
Research has shown that the specific substitution pattern on the pyrimidine ring dramatically affects photophysical properties. For instance, compounds with no C2-substituent tend to adopt more planar conformations, resulting in distinct emission characteristics compared to their C2-substituted counterparts .
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